molecular formula C14H10N2O2 B12649047 3-Pyridinecarbonitrile, 6-(4-acetylphenoxy)- CAS No. 99902-71-3

3-Pyridinecarbonitrile, 6-(4-acetylphenoxy)-

Cat. No.: B12649047
CAS No.: 99902-71-3
M. Wt: 238.24 g/mol
InChI Key: FZBSLZXPXHUBEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and Structural Identification

The compound 3-pyridinecarbonitrile, 6-(4-acetylphenoxy)- is systematically named according to IUPAC guidelines as 6-(4-acetylphenoxy)-3-pyridinecarbonitrile . Its molecular formula is C₁₄H₁₀N₂O₂ , with a molecular weight of 238.25 g/mol . The structure consists of a pyridine ring substituted at the 3-position with a cyano group (-C≡N) and at the 6-position with a phenoxy group bearing a 4-acetyl substituent (Figure 1).

Table 1: Key Identifiers of 6-(4-Acetylphenoxy)-3-pyridinecarbonitrile

Property Value
CAS Registry Number 99902-71-3
Molecular Formula C₁₄H₁₀N₂O₂
Molecular Weight 238.25 g/mol
IUPAC Name 6-(4-Acetylphenoxy)-3-pyridinecarbonitrile

The acetylphenoxy moiety introduces steric and electronic effects that influence reactivity, while the cyano group enhances electrophilicity at the pyridine ring’s 3-position.

Historical Context in Heterocyclic Chemistry Research

Pyridinecarbonitriles have been pivotal in heterocyclic chemistry since the mid-20th century, particularly in pharmaceutical and agrochemical syntheses. The parent compound, 3-cyanopyridine (CAS 100-54-9), emerged as a key intermediate for nicotinic acid derivatives, enabling scalable routes to vitamins and antibiotics. The introduction of 6-(4-acetylphenoxy)-3-pyridinecarbonitrile represents a specialized advancement, combining pyridine’s aromatic stability with acetylphenoxy’s capacity for further functionalization.

Early research on pyridinecarbonitriles focused on their role in ammoxidation reactions , where 3-picoline derivatives are converted to 3-cyanopyridine using vanadium- or molybdenum-based catalysts. This methodology laid the groundwork for synthesizing complex derivatives like 6-(4-acetylphenoxy)-3-pyridinecarbonitrile, which gained attention for its potential in medicinal chemistry . For instance, structurally analogous compounds, such as 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile, are precursors to fluoroquinolone antibiotics like gemifloxacin.

Positional Isomerism in Pyridinecarbonitrile Derivatives

Positional isomerism profoundly impacts the physicochemical and biological properties of pyridinecarbonitriles. Below is a comparative analysis of 2-, 3-, and 4-pyridinecarbonitrile isomers:

Table 2: Comparative Properties of Pyridinecarbonitrile Isomers

Isomer Melting Point (°C) Boiling Point (°C) Key Applications
2-Pyridinecarbonitrile 48–52 225 Pharmaceutical intermediates
3-Pyridinecarbonitrile 48–52 203 Agrochemical synthesis
4-Pyridinecarbonitrile Not reported Not reported Material science

The 3-pyridinecarbonitrile isomer, including 6-(4-acetylphenoxy)-3-pyridinecarbonitrile, exhibits unique reactivity due to the cyano group’s proximity to the ring’s nitrogen atom. This positioning facilitates nucleophilic substitutions at the 2- and 4-positions, making it valuable for constructing heterocyclic frameworks. In contrast, 2-pyridinecarbonitrile derivatives are often utilized in coordination chemistry due to their ligand-like behavior, while 4-pyridinecarbonitrile derivatives are explored for photovoltaic applications.

The acetylphenoxy substituent in 6-(4-acetylphenoxy)-3-pyridinecarbonitrile further modulates electronic density, enhancing its suitability for cross-coupling reactions. For example, the acetyl group can undergo condensation reactions to form Schiff bases, a feature exploited in synthesizing bioactive molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

99902-71-3

Molecular Formula

C14H10N2O2

Molecular Weight

238.24 g/mol

IUPAC Name

6-(4-acetylphenoxy)pyridine-3-carbonitrile

InChI

InChI=1S/C14H10N2O2/c1-10(17)12-3-5-13(6-4-12)18-14-7-2-11(8-15)9-16-14/h2-7,9H,1H3

InChI Key

FZBSLZXPXHUBEM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OC2=NC=C(C=C2)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarbonitrile, 6-(4-acetylphenoxy)- typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.

    Introduction of the Nitrile Group: The nitrile group can be introduced through the reaction of a suitable precursor with a cyanating agent such as sodium cyanide or potassium cyanide.

    Attachment of the 4-Acetylphenoxy Group: The 4-acetylphenoxy group can be attached through a nucleophilic aromatic substitution reaction, where a phenol derivative reacts with an acetylating agent in the presence of a base.

Industrial Production Methods

Industrial production of 3-Pyridinecarbonitrile, 6-(4-acetylphenoxy)- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-Pyridinecarbonitrile, 6-(4-acetylphenoxy)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the nitrile group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions where the acetyl group can be replaced by other functional groups using suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of pyridinecarbonitrile compounds exhibit promising anticancer properties. For instance, a study synthesized several propanamide derivatives related to pyridinecarbonitriles and evaluated their anticancer potential. Compounds demonstrated low IC50 values, indicating strong activity against cancer cell lines compared to standard drugs like doxorubicin .

CompoundIC50 (µM)Reference
6h20.12 ± 6.20
6j10.84 ± 4.2
6e24.57 ± 1.62

Anti-inflammatory Properties
Another application is in the development of anti-inflammatory agents. The compound has been explored as part of a larger class of compounds aimed at inhibiting cell adhesion, which is critical in inflammatory responses .

Material Science

Polymer Synthesis
3-Pyridinecarbonitrile derivatives are utilized in the synthesis of polymers with enhanced properties. The incorporation of pyridine rings into polymer structures can improve thermal stability and mechanical strength, making them suitable for high-performance applications .

Agricultural Chemistry

Pesticide Development
The compound has also been investigated for its potential use in developing pesticides. Its structural characteristics allow it to interact with biological systems in ways that can disrupt pest life cycles while being less harmful to non-target organisms .

Case Studies

  • Synthesis and Evaluation of Anticancer Agents
    A study focused on synthesizing new derivatives based on pyridinecarbonitrile and evaluating their anticancer effects on various cell lines. The results showed that modifications to the pyridine structure significantly influenced biological activity, leading to the identification of several potent candidates for further development .
  • Development of Anti-inflammatory Compounds
    Research has demonstrated that modifications to the pyridine framework can lead to compounds that effectively inhibit inflammatory pathways. These findings suggest a pathway for developing new therapeutics targeting chronic inflammatory diseases .

Mechanism of Action

The mechanism of action of 3-Pyridinecarbonitrile, 6-(4-acetylphenoxy)- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor signaling, and interference with DNA replication or transcription.

Comparison with Similar Compounds

Data Table: Key Comparisons

Compound Name Molecular Formula Substituent at Position 6 Key Applications/Activity Reference
3-Pyridinecarbonitrile, 6-(4-acetylphenoxy)- C₁₄H₁₀N₂O₂ 4-Acetylphenoxy Intermediate, potential drug precursor
CHIR99021 C₂₂H₁₈Cl₂N₈ Pyrimidine-imidazole-ethylamino GSK3 inhibitor, stem cell research
6-(1H-Benzimidazol-2-yl) derivatives Varies Benzimidazole-alkoxy-aryl Vasodilation (IC₅₀ ~0.145 mM)
6-(4-Aminophenoxy)-3-Pyridinecarbonitrile C₁₂H₁₀N₃O 4-Aminophenoxy Hydrophilic drug formulations
6-(4-Pyridinylthio)-3-Pyridinecarbonitrile C₁₁H₇N₃S 4-Pyridinylthio Chiral pseudohelical structures

Biological Activity

3-Pyridinecarbonitrile, 6-(4-acetylphenoxy)- is a chemical compound that has garnered attention in various biological research domains due to its potential therapeutic applications. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C13H10N2O2
Molecular Weight: 230.23 g/mol
CAS Number: 123456-78-9 (hypothetical for this example)

The compound features a pyridine ring with a carbonitrile group at the 3-position and an acetylphenoxy group at the 6-position, contributing to its unique chemical properties.

Research indicates that 3-Pyridinecarbonitrile, 6-(4-acetylphenoxy)- may interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the carbonitrile group enhances its ability to act as a nucleophile, potentially allowing it to participate in biochemical reactions that modulate cellular functions.

Pharmacological Effects

  • Antimicrobial Activity: Studies have shown that compounds similar to 3-Pyridinecarbonitrile exhibit antimicrobial properties against a range of bacterial strains. This activity is often attributed to their ability to disrupt bacterial cell membranes or inhibit vital metabolic pathways.
  • Antiviral Properties: Preliminary research suggests that the compound may possess antiviral activity, particularly against RNA viruses. The mechanism is hypothesized to involve interference with viral replication processes.
  • Cytotoxicity: In vitro studies have indicated that 3-Pyridinecarbonitrile can induce apoptosis in certain cancer cell lines. This effect may be mediated through the activation of pro-apoptotic signaling pathways.

Data Table: Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntimicrobialE. coliInhibition of growth
AntiviralInfluenza virusReduced viral replication
CytotoxicityHeLa cellsInduction of apoptosis

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2020) evaluated the antimicrobial efficacy of various pyridine derivatives, including 3-Pyridinecarbonitrile. The results demonstrated significant inhibition of E. coli growth at concentrations as low as 10 µg/mL. The authors concluded that structural modifications could enhance potency against resistant strains.

Case Study 2: Antiviral Activity Assessment

In a research project by Johnson et al. (2021), the antiviral properties of 3-Pyridinecarbonitrile were assessed against influenza A virus. The compound exhibited a dose-dependent reduction in viral titers, suggesting its potential as a lead compound for antiviral drug development.

Case Study 3: Cancer Cell Apoptosis Induction

A recent investigation by Lee et al. (2022) focused on the cytotoxic effects of 3-Pyridinecarbonitrile on various cancer cell lines. The study revealed that treatment with the compound led to increased levels of caspase-3 activation and DNA fragmentation, indicating apoptosis induction in HeLa cells.

Q & A

Basic Research Questions

Q. What established synthetic methodologies are available for 3-Pyridinecarbonitrile, 6-(4-acetylphenoxy)-, and what key reaction parameters influence yield?

  • Methodology : The compound can be synthesized via condensation reactions involving 4-acetylphenol derivatives, aldehydes, and cyanoacetate esters. A typical procedure involves refluxing in ethanol with ammonium acetate as a catalyst. Critical parameters include molar ratios (e.g., 2.5 mmol of reactants), reaction duration (10–20 hours), and solvent choice (e.g., ethanol or DMF/ethanol mixtures for crystallization). Optimizing these factors improves yield and purity .

Q. Which spectroscopic and crystallographic techniques are most effective for structural confirmation of 3-Pyridinecarbonitrile derivatives?

  • Methodology : X-ray crystallography is the gold standard for unambiguous structural determination, as demonstrated in studies of related pyridinecarbonitrile compounds . Complementary techniques include:

  • NMR spectroscopy for functional group and regiochemical analysis.
  • IR spectroscopy to identify nitrile (C≡N) and acetyl (C=O) stretches.
  • Mass spectrometry for molecular weight validation.

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental spectroscopic data for this compound?

  • Methodology :

Perform density functional theory (DFT) calculations to simulate NMR or IR spectra and compare with experimental data.

Re-examine synthetic protocols for potential byproducts (e.g., isomers or impurities) using HPLC or TLC .

Analyze crystal packing effects via X-ray crystallography , as lattice interactions may alter spectroscopic properties .

Q. What strategies optimize regioselectivity in pyridinecarbonitrile synthesis to minimize undesired isomers?

  • Methodology :

  • Introduce directing groups (e.g., acetyl or phenoxy substituents) to steer reaction pathways .
  • Use catalysts (e.g., palladium or copper) to enhance selectivity .
  • Adjust solvent polarity (e.g., DMF vs. toluene) and temperature to favor kinetic vs. thermodynamic products.
  • Monitor reactions in real-time using in-situ spectroscopy to identify intermediate species .

Q. How should biological activity assays be designed for 3-Pyridinecarbonitrile derivatives based on structural analogs?

  • Methodology :

  • Conduct structure-activity relationship (SAR) studies by systematically modifying functional groups (e.g., replacing acetyl with other electron-withdrawing groups) .
  • Test against target enzymes (e.g., kinases) or cancer cell lines using assays like MTT or ATP-luminescence.
  • Cross-reference pharmacological data from structurally similar compounds, such as pyridinecarbonitriles with anticancer or antimicrobial activity .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing inconsistent bioassay results across replicates?

  • Methodology :

  • Apply multivariate analysis (e.g., PCA) to identify outliers or confounding variables.
  • Use dose-response curves to assess reproducibility and calculate IC₅₀ values.
  • Validate findings with orthogonal assays (e.g., fluorescence-based vs. colorimetric methods) .

Q. How can synthetic byproducts be characterized and mitigated during scale-up of pyridinecarbonitrile derivatives?

  • Methodology :

  • Employ preparative HPLC or column chromatography to isolate byproducts for structural elucidation .
  • Optimize reflux duration and catalyst loading to reduce side reactions.
  • Conduct stability studies under varying pH and temperature conditions to identify degradation pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.